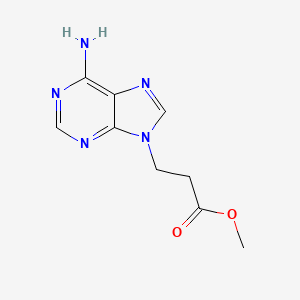
Methyl 3-(6-amino-9h-purin-9-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(6-amino-9H-purin-9-yl)propanoate is a chemical compound with the molecular formula C9H11N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate typically involves the reaction of 6-amino-9H-purine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Methyl 3-(6-amino-9H-purin-9-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives of the purine ring.
Reduction: Amine derivatives with varying degrees of substitution.
Substitution: 3-(6-amino-9H-purin-9-yl)propanoic acid.
科学研究应用
Methyl 3-(6-amino-9H-purin-9-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 3-(6-amino-9H-purin-9-yl)propanoate involves its interaction with biological macromolecules. It can act as an inhibitor or modulator of enzymatic activity, particularly those enzymes involved in nucleotide metabolism. The compound may bind to active sites or allosteric sites on enzymes, altering their activity and affecting cellular processes .
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Aminopurine: A derivative of adenine with similar structural features.
Uniqueness
Methyl 3-(6-amino-9H-purin-9-yl)propanoate is unique due to its ester functional group, which imparts different chemical properties compared to other purine derivatives. This ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
生物活性
Methyl 3-(6-amino-9h-purin-9-yl)propanoate is a purine derivative that has garnered attention for its potential biological activities, particularly in relation to nucleic acid metabolism and enzyme interactions. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound features a methyl ester functional group linked to a propanoic acid moiety and a 6-amino-9h-purine structure. Its molecular formula is C₉H₁₁N₅O₂, with a molecular weight of approximately 221.22 g/mol. The presence of the amino group at the 6-position enhances its potential biological activity in biochemical pathways involving nucleic acids and related compounds .
The biological activity of this compound is primarily attributed to its structural similarity to nucleobases, which allows it to interact with various biological macromolecules. It functions as a purine analog that can interfere with nucleic acid synthesis, potentially inhibiting viral replication and cancer cell proliferation. This interaction may occur through:
- Enzyme Inhibition : this compound can inhibit enzymes involved in nucleotide metabolism, thereby affecting cellular processes that rely on nucleotides.
- Binding Affinity : Studies indicate that the compound exhibits binding affinity towards specific enzymes and receptors, which may lead to therapeutic applications in antiviral and anticancer treatments.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Preparation of Purine Derivatives : Starting from readily available purine bases, modifications are made to introduce the propanoate side chain.
- Formation of the Methyl Ester : The final step involves esterification to yield the methyl ester derivative.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Antiviral Activity
Several studies have reported the antiviral potential of this compound. It has been shown to inhibit the replication of certain viruses by mimicking natural nucleosides, thereby interfering with viral RNA synthesis .
Anticancer Properties
In vitro studies have indicated that this compound can induce apoptosis in cancer cells. This effect is likely due to its ability to disrupt nucleotide synthesis pathways essential for cancer cell proliferation .
Data Summary
| Study | Objective | Findings |
|---|---|---|
| Study A | Antiviral activity evaluation | Inhibition of viral replication in cell cultures. |
| Study B | Anticancer effects | Induction of apoptosis in specific cancer cell lines. |
| Study C | Enzyme interaction studies | Demonstrated binding affinity towards nucleotide metabolizing enzymes. |
Case Studies
- Antiviral Efficacy : In a study published by PubChem, this compound exhibited significant antiviral activity against RNA viruses, suggesting its potential as a therapeutic agent in viral infections .
- Cancer Cell Line Research : A recent investigation highlighted the compound's ability to reduce viability in breast cancer cell lines by promoting apoptotic pathways, indicating its promise as an anticancer drug candidate .
- Mechanistic Insights : Research conducted on enzyme interactions revealed that this compound acts as a competitive inhibitor for certain kinases involved in nucleotide metabolism, further elucidating its mechanism of action.
属性
分子式 |
C9H11N5O2 |
|---|---|
分子量 |
221.22 g/mol |
IUPAC 名称 |
methyl 3-(6-aminopurin-9-yl)propanoate |
InChI |
InChI=1S/C9H11N5O2/c1-16-6(15)2-3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12) |
InChI 键 |
WEKDUZGYGCHJTQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCN1C=NC2=C(N=CN=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















